molecular formula C10H13FO2 B14775254 4-(2-Fluorophenoxy)butan-1-ol

4-(2-Fluorophenoxy)butan-1-ol

Cat. No.: B14775254
M. Wt: 184.21 g/mol
InChI Key: CSYHXXSOAZJSAT-UHFFFAOYSA-N
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Description

Structurally, it consists of a butanol backbone substituted with a 2-fluorophenoxy group at the fourth carbon. These analogs share key features like ether or fluoro substituents, enabling comparisons of physicochemical properties, biological activity, and synthesis challenges .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

4-(2-fluorophenoxy)butan-1-ol

InChI

InChI=1S/C10H13FO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2

InChI Key

CSYHXXSOAZJSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)butan-1-ol typically involves the reaction of 2-fluorophenol with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly used.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluorophenoxy)butanal or 4-(2-Fluorophenoxy)butanoic acid.

    Reduction: Formation of 4-(2-Fluorophenoxy)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenoxy)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(n-Heptyloxy)butan-1-ol

  • Structure: A hydroxyether with a heptyloxy chain at the fourth carbon of butanol.
  • Applications: Acts as a male-produced pheromone in Anoplophora chinensis and A. glabripennis beetles. Field trials demonstrated its efficacy in attracting both sexes when blended with 4-(n-heptyloxy)butanal (1:1 ratio) .
  • Biological Activity :
    • Antennal response in beetles is stronger to the alcohol than the aldehyde .
    • Addition of (3E,6E)-α-farnesene (a sesquiterpene) enhances attraction by ~30% in field traps .
Parameter 4-(n-Heptyloxy)butan-1-ol 4-(2-Fluorophenoxy)butan-1-ol (Inferred)
Functional Group Heptyloxy ether 2-Fluorophenoxy ether
Bioactivity Pheromone (insect attraction) Unknown; potential agrochemical/pharma use
Synthetic Complexity Moderate (ether synthesis) Higher (fluoroaromatic coupling)
Polarity Moderate (long alkyl chain) Higher (aromatic fluorine)

4-Fluoro-1-butanol (CAS 372-93-0)

  • Structure : A primary alcohol with a fluorine atom at the terminal carbon.
  • Applications : Used in chemical synthesis and material science. Safety data indicate hazards (flammability, skin/eye irritation) requiring precautions .
  • Simpler synthesis (direct fluorination vs. aromatic coupling for this compound) .

4-(4-Chlorophenyl)sulfanylbutan-1-ol

  • Structure : A thioether analog with a chlorophenyl group.
  • Applications: Limited data, but sulfanyl groups often enhance bioavailability or stability in drug candidates.
  • Comparison :
    • Sulfur vs. oxygen in the ether linkage alters electronic properties (e.g., nucleophilicity).
    • Chlorine vs. fluorine substituents influence lipophilicity and metabolic stability .

Research Findings and Challenges

  • Synthetic Routes: 4-(n-Heptyloxy)butan-1-ol is synthesized via Williamson ether synthesis, while fluorophenoxy analogs likely require palladium-catalyzed couplings (e.g., Buchwald-Hartwig) for aromatic fluorine incorporation . 4-Fluoro-1-butanol is prepared via nucleophilic fluorination of 4-bromo-1-butanol, a less complex process than aromatic fluorination .
  • Biological Efficacy: Pheromone analogs like 4-(n-heptyloxy)butan-1-ol show sex-specific attraction in beetles, but fluorinated analogs may exhibit divergent activity due to fluorine’s electronegativity and steric effects . Fluorine’s role in enhancing metabolic stability (common in pharmaceuticals) suggests this compound could be explored for drug delivery systems .
  • Safety and Handling: Fluorinated alcohols (e.g., 4-fluoro-1-butanol) require stringent safety protocols (flammability, toxicity) compared to non-fluorinated ethers .

Data Table: Key Properties of Analogous Compounds

Compound CAS No. Molecular Formula Boiling Point (°C) Applications Hazards
4-(n-Heptyloxy)butan-1-ol Not provided C11H24O2 ~250 (estimated) Insect pheromone Low toxicity (field-safe)
4-Fluoro-1-butanol 372-93-0 C4H9FO 132–134 Chemical synthesis Flammable, irritant
4-(4-Chlorophenyl)sulfanylbutan-1-ol 15446-08-9 C10H13ClOS Not reported Research chemical Limited data

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